Naveglitazar racemate
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Overview
Description
Preparation Methods
The synthesis of Naveglitazar racemate involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common synthetic route involves the reaction of benzenepropanoic acid derivatives with various reagents to introduce the necessary functional groups . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Naveglitazar racemate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and various acids and bases to control the reaction environment . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified versions of the original compound with different functional groups .
Scientific Research Applications
Mechanism of Action
Naveglitazar racemate exerts its effects by modulating the activity of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ . These receptors are involved in the regulation of various metabolic processes, including glucose and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity and reduces blood glucose levels . The molecular targets and pathways involved include the activation of genes responsible for glucose uptake and fatty acid oxidation .
Comparison with Similar Compounds
Naveglitazar racemate is unique in its dual agonist activity on both PPARα and PPARγ, which distinguishes it from other PPAR agonists that typically target only one of these receptors . Similar compounds include:
Rosiglitazone: A PPARγ agonist used in the treatment of type 2 diabetes.
Fenofibrate: A PPARα agonist used to reduce cholesterol levels.
Pioglitazone: Another PPARγ agonist used for diabetes management.
Compared to these compounds, this compound offers the advantage of targeting both PPARα and PPARγ, potentially providing more comprehensive metabolic benefits .
Properties
IUPAC Name |
2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJHGOPITGTTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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